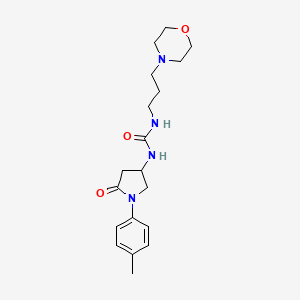

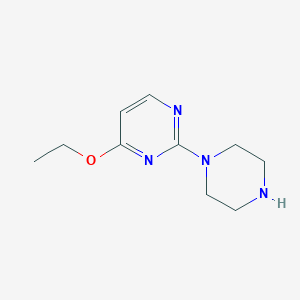

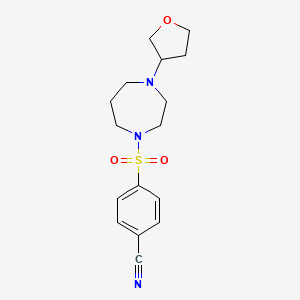

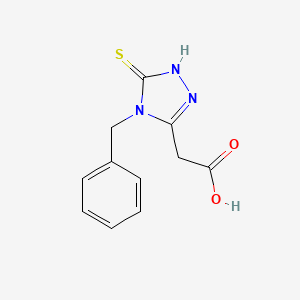

4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In chemical synthesis, “4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde” serves as a key intermediate or reactant in various catalytic processes. For instance, its derivatives have been synthesized through reactions facilitated by zinc chloride and triethylamine, optimizing specific conditions for improved yields.Molecular Structure Analysis

4-((tetrahydrofuran-3-yl)oxy)benzaldehyde contains total 27 bond(s); 15 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 aldehyde(s) (aromatic), 1 ether(s) (aliphatic), 1 ether(s) (aromatic), and 1 Oxolane(s) .Applications De Recherche Scientifique

Microbial Transformation in Environmental Studies

Research by Nödler et al. (2012) highlights the transformation of sulfamethoxazole (SMX), a sulfonamide antibiotic, under denitrifying conditions in water, identifying the formation and retransformation of transformation products (TPs) including 4-nitro-SMX. This study underscores the importance of understanding antibiotic behavior in environmental processes like bank filtration and artificial recharge (Nödler, Licha, Barbieri, & Pérez, 2012).

Synthesis of Diazepane Derivatives

A study by Banfi et al. (2007) reports on the synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones using a Ugi multicomponent reaction followed by Mitsunobu cyclization or sulfuryl diimidazole cyclization. This showcases the compound's relevance in constructing diazepane systems, which are significant in medicinal chemistry (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Synthesis of Sulfonamide Derivatives

El-Gaby et al. (2018) conducted a study on the synthesis and in vitro biological screening of sulfonamide derivatives, indicating the versatility of sulfonamide chemistry in drug development. Although the specific structure was not directly mentioned, the synthesis approaches and biological screening methods are relevant to the broader field of sulfonamide research (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).

Novel Condensation Reactions

Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are structurally related to the target compound. This study demonstrates the compound's potential application in the synthesis of biologically active molecules (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).

Environmental Solvate Studies

Tailor and Patel (2015) examined the solvate formation of sulfameter with tetrahydrofuran, among other solvents, highlighting the significance of solvate formation in understanding drug behavior and stability in different environmental conditions (Tailor & Patel, 2015).

Propriétés

IUPAC Name |

4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c17-12-14-2-4-16(5-3-14)23(20,21)19-8-1-7-18(9-10-19)15-6-11-22-13-15/h2-5,15H,1,6-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHXCIZFSIWIAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

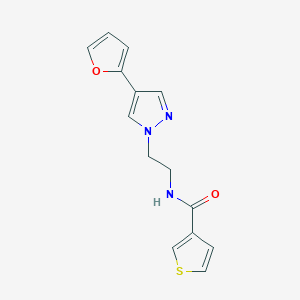

![N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2634360.png)

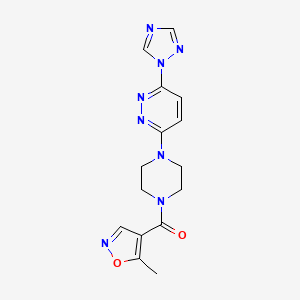

![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)

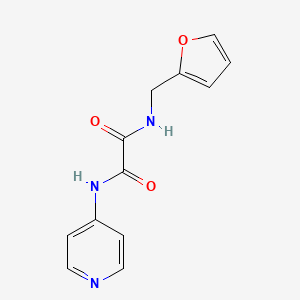

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)

methanone](/img/structure/B2634368.png)

![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)